O-{[2-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine
CAS No.:
Cat. No.: VC20127357
Molecular Formula: C7H7F3N2O
Molecular Weight: 192.14 g/mol
* For research use only. Not for human or veterinary use.
![O-{[2-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine -](/images/structure/VC20127357.png)
Specification
Molecular Formula | C7H7F3N2O |
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Molecular Weight | 192.14 g/mol |
IUPAC Name | O-[[2-(trifluoromethyl)pyridin-3-yl]methyl]hydroxylamine |
Standard InChI | InChI=1S/C7H7F3N2O/c8-7(9,10)6-5(4-13-11)2-1-3-12-6/h1-3H,4,11H2 |
Standard InChI Key | DBQJHHJRBRPOLS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(N=C1)C(F)(F)F)CON |
Introduction
O-{[2-(Trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with a hydroxylamine functional group bonded to the methyl substituent. This compound represents a class of fluorinated pyridine derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and material sciences. The trifluoromethyl group imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it an attractive scaffold in drug design.
Synthesis Pathways
The synthesis of O-{[2-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine typically involves:
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Nucleophilic Substitution: Starting with 2-chloro-3-(trifluoromethyl)pyridine, the hydroxylamine group can be introduced via nucleophilic substitution reactions.
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Reduction Reactions: Pyridinium salts derived from trifluoromethyl-substituted pyridines can be reduced to form intermediates that are subsequently reacted with hydroxylamine derivatives.
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Catalytic Methods: Transition metal-catalyzed coupling reactions have also been explored for introducing hydroxylamine groups onto fluorinated aromatic scaffolds.
Pharmaceutical Applications
Fluorinated pyridine derivatives like this compound are frequently investigated for their potential as enzyme inhibitors or receptor modulators due to their ability to interact with biological targets effectively. The trifluoromethyl group enhances binding affinity through hydrophobic interactions and electronic effects.
Agrochemical Potential
The compound's structure suggests possible applications as a precursor for herbicides or insecticides, leveraging the bioactivity associated with fluorinated heterocycles.
Material Science
The stability and electronic properties imparted by the trifluoromethyl group make this compound suitable for use in advanced materials such as liquid crystals or semiconductors.
Analytical Characterization
Technique | Findings |
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NMR Spectroscopy | Peaks corresponding to CF3 (19F-NMR) and aromatic protons (1H-NMR). |
Mass Spectrometry (MS) | Molecular ion peak at m/z = 192 confirms molecular weight. |
Infrared (IR) Spectroscopy | Characteristic bands for -OH (3200–3500 cm⁻¹) and C-F stretching (1100–1300 cm⁻¹). |
These techniques confirm the structural integrity and purity of the compound.
Challenges in Research
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Synthetic Complexity: The introduction of hydroxylamine groups on fluorinated pyridines requires precise reaction conditions due to competing side reactions.
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Environmental Concerns: Fluorinated compounds pose potential environmental persistence issues; thus, green chemistry approaches are essential.
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